![molecular formula C10H14N2O2 B14490134 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65180-01-0](/img/structure/B14490134.png)
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dihydropyridine ring, an ethenyloxyethyl group, and a carboxamide group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Ethenyloxyethyl Group: The ethenyloxyethyl group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyloxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The pathways involved include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
65180-01-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-7-6-12-5-3-4-9(8-12)10(11)13/h2-3,5,8H,1,4,6-7H2,(H2,11,13) |
InChI Key |
NMRPDGIJLGIXPK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C=CCC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

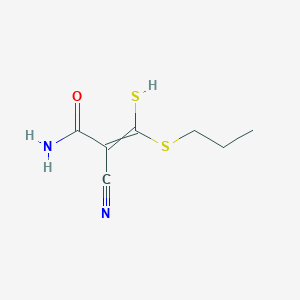

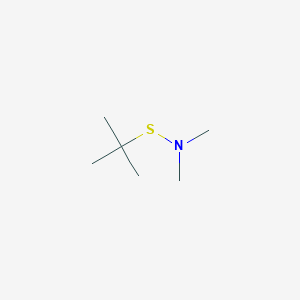
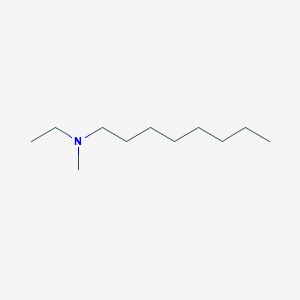

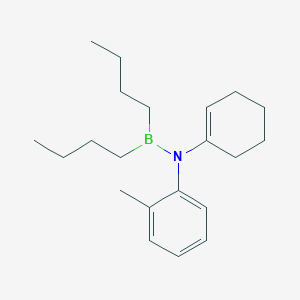
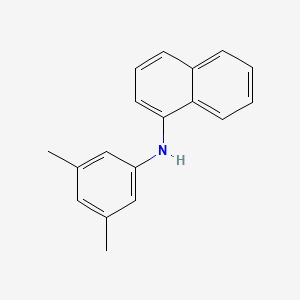
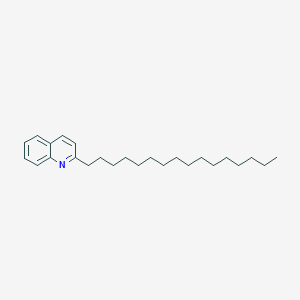

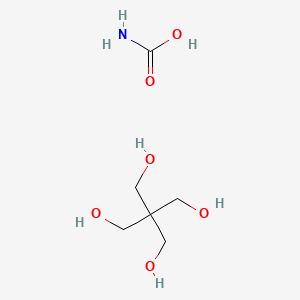
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
